molecular formula C26H30O7 B150299 Kushenol C CAS No. 99119-69-4

Kushenol C

Cat. No. B150299
CAS RN: 99119-69-4
M. Wt: 438.5 g/mol
InChI Key: QKEDJCCCNZWOBS-IAVPUSHASA-N
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Description

Kushenol C (KC) is a prenylated flavonoid derived from the roots of Sophora flavescens Aiton, a plant with a long history in traditional Chinese medicine for treating inflammatory diseases and cancer . It is one of the active components found in Kushen, alongside Kushen alkaloids and other flavonoids . Kushenol C has been studied for its potential therapeutic effects, particularly its anti-inflammatory and anti-oxidative stress activities .

Synthesis Analysis

While the provided papers do not detail the synthesis of Kushenol C, they do discuss the extraction and isolation from the roots of Sophora flavescens . The structural characterization of Kushenol C and related compounds has been performed using electrospray ionization multistage tandem mass spectrometry (ESI-MS^n), which helps in understanding the fragmentation patterns and molecular structure .

Molecular Structure Analysis

The molecular structure of Kushenol C has been characterized by mass spectrometry techniques. The presence of a 2'-OH group in the flavonoid structure has been shown to make the C-ring more labile, which is evident in the mass spectrometry fragmentation patterns . This structural feature is significant as it influences the biological activity of the molecule.

Chemical Reactions Analysis

The papers provided do not explicitly discuss the chemical reactions of Kushenol C. However, the studies do indicate that Kushenol C interacts with cellular pathways, such as the inhibition of STAT1, STAT6, and NF-κB activations, which are responsible for its anti-inflammatory effects . Additionally, Kushenol C activates the Nrf2 pathway, which plays a crucial role in cellular antioxidant defense .

Physical and Chemical Properties Analysis

The physical and chemical properties of Kushenol C are not directly reported in the provided papers. However, its biological properties, such as anti-inflammatory, anti-oxidative stress, and potential antitumor activities, are well documented . Kushenol C has been shown to suppress the production of inflammatory mediators and enhance the expression of antioxidant enzymes, which indicates its stability and reactivity in biological systems .

Relevant Case Studies

Kushenol C has been evaluated in vitro for its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and its anti-oxidative stress effects in tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT cells . Additionally, in vivo studies have demonstrated the protective effects of Kushenol C against liver injury induced by tBHP and acetaminophen in mice, highlighting its therapeutic potential . These studies provide a basis for further investigation into the clinical applications of Kushenol C.

Scientific Research Applications

1. Anti-Inflammatory and Anti-Oxidative Stress Activities

  • Summary of Application: Kushenol C (KC) is a prenylated flavonoid isolated from the roots of Sophora flavescens. It has been studied for its anti-inflammatory and anti-oxidative stress activities. The research focused on the effects of KC in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, and tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT cells .
  • Methods of Application: The study involved stimulating RAW264.7 macrophages with LPS and inducing oxidative stress in HaCaT cells with tBHP. The effects of KC were then observed .
  • Results or Outcomes: The results demonstrated that KC dose-dependently suppressed the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages. KC also upregulated the expression of HO-1 and its activities in the LPS-stimulated RAW264.7 macrophages .

2. Prevention of Liver Injury

  • Summary of Application: Kushenol C (KC) from S. flavescens has been evaluated for its ameliorative effects against tBHP-induced oxidative stress in hepatocellular carcinoma (HEPG2) cells and acetaminophen (APAP)-induced hepatotoxicity in mice .
  • Methods of Application: The study involved pretreating HEPG2 cells with KC at indicated concentrations for 1 hour and then treating them with tBHP (1 mM) for 1 hour .
  • Results or Outcomes: KC pretreatment protected the HEPG2 cells against oxidative stress by reducing cell death, apoptosis, and reactive oxygen species (ROS) generation. In in vivo investigations, coadministration of mice with KC and APAP significantly attenuated APAP-induced hepatotoxicity and liver damage .

3. Inhibition of Cytochrome P450 Isoform Activities

  • Summary of Application: Kushenol C, along with other compounds like kushenol I, kushenol M, leachianone A, and sophoraflavone G, has been shown to inhibit cytochrome P450 isoform activities in human liver microsomes .
  • Methods of Application: The study involved the use of human liver microsomes to test the inhibitory effects of these compounds .
  • Results or Outcomes: The results demonstrated that Kushenol C, among other compounds, exhibited inhibitory activities against cytochrome P450 isoforms .

4. Tyrosinase Inhibitory Activities

  • Summary of Application: Kushenol C, along with kushenol A and 8-prenylkaempferol, has been found to exhibit potent tyrosinase inhibitory activities .
  • Methods of Application: The study involved testing these compounds for their ability to block the conversion of L-tyrosine to L-DOPA by tyrosinase .
  • Results or Outcomes: The results showed that Kushenol C, among other compounds, exhibited potent tyrosinase inhibitory activities .
  • Anti-Inflammatory and Anti-Oxidative Stress Activities
  • Prevention of Liver Injury
  • Inhibition of Cytochrome P450 Isoform Activities
  • Tyrosinase Inhibitory Activities

properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,26-29,31H,3,6,9H2,1-2,4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAPHYJTKSTXSX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kushenol C

CAS RN

99119-73-0, 99119-69-4
Record name 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99119-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kushenol I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kushenol C
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Kushenol C
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Kushenol C
Reactant of Route 5
Kushenol C
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Kushenol C

Citations

For This Compound
123
Citations
BO Cho, DN Che, JS Kim, JH Kim, JY Shin, HJ Kang… - Molecules, 2020 - mdpi.com
… Kushenol I, kushenol C, kushenol M, leachianone A, and sophoraflavone G were shown to inhibit … of kushenol C in a macrophage and skin cell lines and clarify the mechanism of action. …
Number of citations: 22 www.mdpi.com
BO Cho, JH Kim, DN Che, HJ Kang, JY Shin, S Hao… - Molecules, 2021 - mdpi.com
… In the present study we evaluated the ameliorative effects of kushenol C (KC) from S. flavescens against tBHP (tert-Butyl hydroperoxide)-induced oxidative stress in hepatocellular …
Number of citations: 6 www.mdpi.com
JH Kim, IS Cho, YK So, HH Kim… - Journal of Enzyme …, 2018 - Taylor & Francis
Tyrosinase is known for an enzyme that plays a key role in producing the initial precursor of melanin biosynthesis. Inhibition of the catalytic reaction of this enzyme led to some …
Number of citations: 36 www.tandfonline.com
H Chen, J Yang, J Hao, Y Lv, L Chen, Q Lin, J Yuan… - Molecules, 2019 - mdpi.com
… C-8, suggesting a chemical structure similar to the known flavonoid kushenol C [16]. Compared with kushenol C, the spectrum of compound 1 showed an additional methoxy group at C-…
Number of citations: 20 www.mdpi.com
LI Wu, T MIYASE, A UENO… - Chemical and …, 1985 - jstage.jst.go.jp
… Two flavanones, kushenol A (1) and kushenol B (2), one flavonol, kushenol C (3), one chalcone, … Kushenol C (3) was obtained as a yellow amorphous powder. [oc]§,1 —8.8 0. M+ 438, …
Number of citations: 89 www.jstage.jst.go.jp
D Yim, MJ Kim, Y Shin, SJ Lee, JG Shin… - … and Alternative Medicine, 2019 - hindawi.com
… The IC50 values of the extract and prenylated flavonoids kushenol A, kushenol C, kushenol I, kushenol … However, CYP3A4 was strongly inhibited by kushenol C, kushenol I, kushenol M, …
Number of citations: 17 www.hindawi.com
BO Cho, HJ Kang, J Kim, DN Che, JY Shin… - 한국식품영양과학회학술 …, 2019 - dbpia.co.kr
… study, we evaluated the ameliorative effects of kushenol C (KC) from S. flavescens against acetaminophen (APAP)-induced hepatotoxicity in mice. Pre-treatment with KC significantly …
Number of citations: 0 www.dbpia.co.kr
L Zhang, L Xu, SS Xiao, QF Liao, Q Li, J Liang… - … of Pharmaceutical and …, 2007 - Elsevier
A method coupling high-performance liquid chromatography (HPLC) with diode-array detector (DAD) and electrospray ionization mass spectrometry (ESI) was established for the …
Number of citations: 105 www.sciencedirect.com
M Yamaki, M Kashihara, S Takagi - Phytotherapy Research, 1990 - Wiley Online Library
… Kushenol C showed moderate activity. We concluded that the activity of Ku Shen was due to the presence of these compounds 3-9, which might be considered as bacteriostatic agents. …
Number of citations: 31 onlinelibrary.wiley.com
HA Jung, NY Yoon, SS Kang, YS Kim… - Journal of Pharmacy …, 2008 - Wiley Online Library
… (1), 8-C-lavandulylkaempferol (2) and kushenol C (3); three chalcones: kuraridinol (4), … Similar to the structure of quercetin, kushenol C (3), with four hydroxyl groups at the 2′, 4′…
Number of citations: 101 onlinelibrary.wiley.com

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